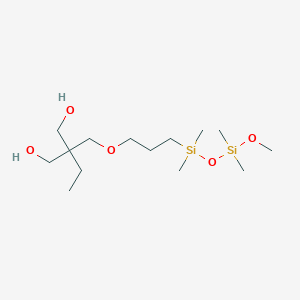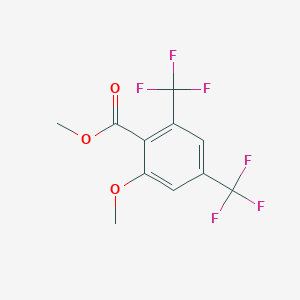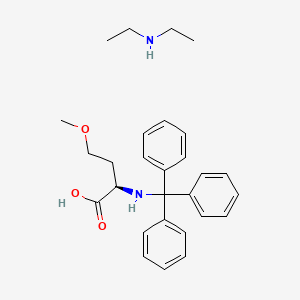
monodicarbinol terminated polydimethylsiloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
monodicarbinol terminated polydimethylsiloxane, is a type of organosilicon compound belonging to the family of polydimethylsiloxanes. These compounds are characterized by their silicon-oxygen backbone with organic groups attached to the silicon atoms. The monodicarbinol termination refers to the presence of a single hydroxyl group at one end of the polymer chain, which imparts unique properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
monodicarbinol terminated polydimethylsiloxane, is typically synthesized through a condensation reaction. The process involves the reaction of hydroxyl-terminated polydimethylsiloxane with a suitable cross-linker, such as trichloro(alkyl)silane, in the presence of a solvent like n-heptane under a nitrogen atmosphere. The reaction liberates hydrogen chloride as a byproduct .
Industrial Production Methods
In industrial settings, the production of poly(dimethylsiloxane), monodicarbinol terminated, follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves precise control of temperature, pressure, and reactant concentrations to achieve the desired molecular weight and viscosity of the polymer .
Chemical Reactions Analysis
Types of Reactions
monodicarbinol terminated polydimethylsiloxane, undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form carbonyl or carboxyl groups.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: The hydroxyl group can be substituted with other functional groups, such as alkyl or acyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve reagents like acyl chlorides or alkyl halides under basic or acidic conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield carbonyl or carboxyl derivatives, while substitution reactions can produce a wide range of functionalized siloxanes .
Scientific Research Applications
monodicarbinol terminated polydimethylsiloxane, finds extensive applications in various scientific research fields:
Chemistry: Used as a precursor for the synthesis of functionalized siloxanes and silicones.
Biology: Employed in the development of biocompatible materials for medical devices and implants.
Medicine: Utilized in drug delivery systems and tissue engineering due to its biocompatibility and flexibility.
Mechanism of Action
The mechanism by which poly(dimethylsiloxane), monodicarbinol terminated, exerts its effects is primarily through its silicon-oxygen backbone, which provides flexibility and stability. The hydroxyl group at the terminal end allows for further functionalization, enabling the compound to interact with various molecular targets and pathways. This interaction can lead to the formation of cross-linked networks or the modification of surfaces, enhancing the material’s properties .
Comparison with Similar Compounds
Similar Compounds
Poly(dimethylsiloxane), monohydroxy terminated: Similar to the monodicarbinol terminated variant but with a single hydroxyl group at one end.
Poly(dimethylsiloxane), dihydroxy terminated: Contains hydroxyl groups at both ends of the polymer chain.
Poly(dimethylsiloxane), trimethylsilyl terminated: Terminated with trimethylsilyl groups instead of hydroxyl groups.
Uniqueness
monodicarbinol terminated polydimethylsiloxane, is unique due to its single hydroxyl group, which allows for selective functionalization and modification. This property makes it particularly useful in applications requiring precise control over the polymer’s end groups and reactivity .
Properties
Molecular Formula |
C14H34O5Si2 |
|---|---|
Molecular Weight |
338.59 g/mol |
IUPAC Name |
2-ethyl-2-[3-[[methoxy(dimethyl)silyl]oxy-dimethylsilyl]propoxymethyl]propane-1,3-diol |
InChI |
InChI=1S/C14H34O5Si2/c1-7-14(11-15,12-16)13-18-9-8-10-20(3,4)19-21(5,6)17-2/h15-16H,7-13H2,1-6H3 |
InChI Key |
PJQCKOLSBNJDPD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)(CO)COCCC[Si](C)(C)O[Si](C)(C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,5-Dimethyl-2,4-bis[2-(trimethylsilyl)ethynyl]benzene](/img/structure/B1495381.png)






![GlcNAc beta(1-3)[Neu5Ac alpha(2-6)]GalNAc-alpha-pNP](/img/structure/B1495418.png)
![7-Vinyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1495419.png)
 (triethylphosphine)palladium(II)](/img/structure/B1495429.png)


